molecular formula C17H14O5 B4887451 methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No. B4887451
M. Wt: 298.29 g/mol
InChI Key: WIDGAUSBXFPRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate, also known as coumarin-3-carboxylic acid methyl ester, is a chemical compound that belongs to the coumarin family. It is a synthetic derivative of coumarin that has been widely studied for its potential use in various scientific research applications. In

Mechanism of Action

The mechanism of action of methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and improve glucose metabolism. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate. Further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets. It is also important to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to explore its potential use in the development of new drugs and therapies.

Synthesis Methods

Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate can be synthesized through a multistep process involving the reaction of methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoatearboxylic acid with methanol and propanoic acid. The reaction is catalyzed by sulfuric acid, and the resulting product is purified through recrystallization.

Scientific Research Applications

Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular diseases.

properties

IUPAC Name

methyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10(16(18)20-2)21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDGAUSBXFPRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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